REACTION_CXSMILES
|
O[C:2]1[C:7](C)=[CH:6][C:5]([O:9][CH3:10])=[CH:4][N:3]=1.S(Cl)(Cl)=O.[CH2:15](Cl)[Cl:16]>>[Cl:16][CH2:15][C:2]1[CH:7]=[CH:6][C:5]([O:9][CH3:10])=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
OC1=NC=C(C=C1C)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
WASH
|
Details
|
washed with NaHCO3 (aq)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=NC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |